Dowex 50

Descripción

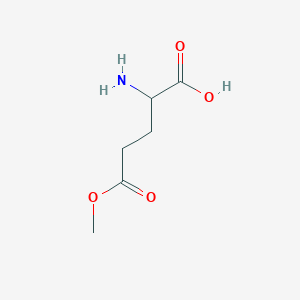

Definition and Overview of 5-Methyl DL-glutamate

At its core, 5-Methyl DL-glutamate is a modified amino acid. Its properties and potential functions are intrinsically linked to its chemical structure, which is a variation on the theme of glutamic acid.

5-Methyl DL-glutamate is structurally analogous to glutamic acid. The key difference lies in the esterification of the gamma-carboxyl group (at the 5-position) with a methyl group. This modification results in the formation of a methyl ester. hmdb.ca This seemingly minor alteration changes the molecule's chemical properties, such as its polarity and how it might interact with biological molecules like receptors and enzymes. It belongs to a broad class of glutamic acid derivatives, which are often synthesized by researchers to probe the function of glutamate-related pathways. researchgate.net

The "DL" designation in 5-Methyl DL-glutamate indicates that it is a racemic mixture. This means it contains equal amounts of two enantiomers: 5-Methyl D-glutamate and 5-Methyl L-glutamate. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In biological systems, the stereochemistry of a molecule is often critical to its function, with enzymes and receptors typically showing high specificity for one enantiomer over the other. While the L-form of amino acids is predominant in nature, the D-form can also have distinct biological roles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28677-37-4 | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20859653 | |

| Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14487-45-7, 1499-55-4 | |

| Record name | 5-Methyl hydrogen glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5)-Methyl L-hydrogen glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl DL-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1499-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl DL-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 5 Methyl Dl Glutamate

Chemical Synthesis Pathways

The chemical synthesis of 5-Methyl DL-glutamate and its derivatives is a well-established field, with several reliable methods for its preparation. These pathways often begin with glutamic acid and employ various reagents to achieve the desired esterification and subsequent modifications.

Esterification of Glutamic Acid with Methanol (B129727) and Sulfuric Acid

A primary and widely utilized method for synthesizing 5-Methyl DL-glutamate is the direct esterification of glutamic acid using methanol in the presence of a strong acid catalyst, typically sulfuric acid. google.comgoogle.com In this reaction, glutamic acid is suspended in methanol, and concentrated sulfuric acid is added, often while maintaining a controlled temperature to manage the exothermic nature of the reaction. google.com

The process selectively targets the γ-carboxyl group for esterification over the α-carboxyl group due to steric hindrance at the α-position. The reaction is typically carried out at temperatures ranging from 20 to 30°C for a duration of 60 to 120 minutes. google.com The resulting product is primarily 5-methyl glutamic acid, though it may contain minor amounts of glutamic acid dimethyl ester, 1-methyl glutamic acid, and unreacted glutamic acid. google.com The use of inexpensive reagents like methanol and sulfuric acid makes this a cost-effective approach. google.comgoogle.com

Table 1: Reaction Parameters for Esterification of Glutamic Acid

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Glutamic Acid | google.com |

| Reagents | Methanol, Sulfuric Acid | google.comgoogle.com |

| Temperature | 20-30°C | google.com |

| Reaction Time | 60-120 minutes | google.com |

| Primary Product | 5-Methyl Glutamate (B1630785) | google.com |

Considerations for Racemic Mixture Preparation

The term "DL" in 5-Methyl DL-glutamate signifies that the product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. When the synthesis starts with L-glutamic acid, which is the common naturally occurring form, some reaction conditions can lead to partial or full racemization, resulting in the DL-mixture. mdpi.com The preparation of a specific enantiomer, such as (S)-Pregabalin, often involves resolution of a racemic mixture using a resolving agent like (S)-mandelic acid. google.com Conversely, if a racemic mixture is the desired outcome, such resolution steps are omitted. A racemic free base is an equal mixture of levomethamphetamine and dextromethamphetamine in their pure amine forms. wikipedia.org

Isolation and Purification Techniques of 5-Methyl DL-glutamate from Reaction Mixtures

Following the esterification reaction, the 5-methyl glutamic acid is present in the form of its sulfate (B86663) salt. google.com To isolate the free ester, the reaction mixture is neutralized. This is commonly achieved by adding an aqueous solution of an alkali metal hydroxide (B78521) (like potassium hydroxide or sodium hydroxide), carbonate, or bicarbonate. google.com This neutralization step causes the precipitation of the corresponding crystalline alkali metal sulfate, which can then be removed by filtration. google.com

Further purification can be achieved through techniques such as recrystallization. For instance, the product can be recrystallized from aqueous ethanol. mdpi.com In some procedures, after initial neutralization and removal of the inorganic salt, the filtrate is concentrated under reduced pressure, and the product is crystallized, potentially at low temperatures (e.g., 10°C to -10°C), filtered, and washed with methanol before drying. google.com

Table 2: Isolation and Purification Steps

| Step | Description | Source |

|---|---|---|

| Neutralization | Addition of an alkali metal hydroxide, carbonate, or bicarbonate solution to the reaction mixture. | google.com |

| Filtration | Separation of the precipitated crystalline alkali metal sulfate. | google.com |

| Concentration | Removal of solvent from the filtrate, often under reduced pressure. | google.com |

| Crystallization | Formation of solid crystals of the product, sometimes at reduced temperatures. | google.com |

| Washing | Rinsing the final product with a suitable solvent like methanol. | google.com |

Alternative Synthetic Approaches for Glutamic Acid and Derivatives

Beyond the direct esterification of glutamic acid, other synthetic strategies exist for producing glutamic acid derivatives. One such approach involves the use of N-phtaloyl-l-glutamic acid anhydride (B1165640), which can be synthesized from L-glutamic acid and phthalic anhydride. mdpi.com This anhydride can then be used to acylate other amino acids. mdpi.com

Another innovative method for creating side-chain homologues of glutamic acid utilizes olefin cross-metathesis of allyl glycine (B1666218) derivatives. researchgate.net This technique provides access to variously protected glutamic acid derivatives suitable for solid-phase peptide synthesis. researchgate.netnih.gov Furthermore, artificial glutamate analogs can be synthesized through methods like the stereoselective formation of 1,3-dioxane (B1201747) via a hemiacetal formation followed by an oxa-Michael reaction. rsc.org

Enzymatic and Biocatalytic Approaches for Glutamate Derivatives

Enzymatic methods offer a highly specific and often milder alternative to traditional chemical synthesis for producing glutamate derivatives. These biocatalytic approaches can provide excellent chemo-, regio-, and stereoselectivity.

Exploration of Enzyme-Mediated Derivatization

Enzymes play a significant role in both the synthesis and degradation of glutamate and its derivatives. For instance, glutamate dehydrogenase is an enzyme that can be used in assays to quantify glutamate by catalyzing its oxidation to α-ketoglutarate. mdpi.comakjournals.com This reaction can be coupled to other enzymatic reactions for detection purposes. mdpi.com

In bacteria, glutamate racemase is responsible for the interconversion of L-glutamate and D-glutamate, which is crucial for the synthesis of the bacterial cell wall. nih.govnih.gov Glutamate-cysteine ligase and glutathione (B108866) synthase are key enzymes in the biosynthesis of glutathione, a tripeptide containing a γ-peptide linkage involving glutamate. nih.gov The ability of these enzymes to specifically recognize and modify the glutamate structure highlights the potential for developing biocatalytic processes for the synthesis of specific glutamate derivatives. For example, glutamine transaminase has been isolated and purified, demonstrating the enzymatic potential for modifying the glutamine/glutamate backbone. acs.org

Synthesis of Related Methylated Glutamate Analogs

The study of methylated glutamate extends to various analogs, each with unique synthetic routes and biological significance. Key examples include N5-methylglutamine, synthesized enzymatically, and dimethyl DL-glutamate, produced through chemical esterification.

N5-Methylglutamine Synthesis via Glutamine Synthetase

Recent research has uncovered a non-canonical function of the enzyme glutamine synthetase (GS), which is conserved across species from prokaryotes to humans. nih.govresearchgate.net While GS is known for its essential role in catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849), it can also utilize methylamine (B109427) to produce N5-methylglutamine. nih.govnih.gov

This alternative enzymatic activity was confirmed using human recombinant glutamine synthetase. nih.goved.ac.uk The reaction proceeds via the nucleophilic attack of methylamine on the γ-carboxylic group of glutamate. nih.gov Studies have shown that this biosynthetic pathway occurs in mammals, and its inhibition leads to suppressed levels of circulating N5-methylglutamine. researchgate.net Interestingly, a specific pathogenic mutation in the enzyme's active site (R324C) was found to promote the synthesis of N5-methylglutamine over the canonical product, glutamine. nih.govresearchgate.net The discovery of this metabolic pathway highlights a previously uncharacterized role for glutamine synthetase and has translational potential, as urine levels of N5-methylglutamine have been found to correlate with tumor burden in certain liver cancer models. nih.goved.ac.uk

Table 1: Enzymatic Synthesis of N5-Methylglutamine

| Enzyme | Substrates | Product | Key Findings |

|---|---|---|---|

| Glutamine Synthetase (GS) | Glutamate, Methylamine, ATP | N5-Methylglutamine | Mammalian GS exhibits this alternative catalytic function. nih.govresearchgate.net |

| Human Recombinant GS | Glutamate, Methylamine, ATP | N5-Methylglutamine | Confirmed the non-canonical reaction in vitro. nih.goved.ac.uk |

Dimethyl DL-Glutamate Synthesis and its Biological Relevance

Dimethyl DL-glutamate is a diester derivative of glutamic acid. Its synthesis is typically achieved through the chemical esterification of glutamic acid with methanol, often followed by the addition of hydrochloric acid to form the more stable and soluble hydrochloride salt. ontosight.ai

As a cell-permeant derivative of glutamic acid, dimethyl DL-glutamate has been investigated for its biological activities, particularly in metabolic research. caymanchem.com It has been shown to enhance glucose-stimulated insulin (B600854) release in isolated pancreatic islets and in animal models of diabetes. caymanchem.commedchemexpress.com The compound can also potentiate the insulinotropic effects of other agents like glucagon-like peptide 1 (GLP-1). caymanchem.com This action is linked to its role as a cell-permeable form of glutamate, allowing it to participate in intracellular metabolic pathways that influence insulin secretion. caymanchem.comapexbt.com However, its activity is not limited to metabolic potentiation; it has also been reported to act as an antagonist of glutamate-mediated neuro-signaling and can exhibit cytotoxicity towards myeloid cells. caymanchem.com

Table 2: Research Findings on Dimethyl DL-Glutamate

| Area of Study | Finding | Biological Relevance |

|---|---|---|

| Diabetes Research | Enhances glucose-stimulated insulin release. caymanchem.commedchemexpress.com | Used as a tool to study glutamate's role in β-cell function and potential therapeutic pathways for diabetes. caymanchem.comapexbt.com |

| Endocrinology | Potentiates the insulinotropic action of GLP-1. caymanchem.com | Suggests a synergistic role in modulating insulin secretion. ed.ac.uk |

| Cell Biology | Can be cytotoxic to myeloid cells. caymanchem.com | Indicates specific cellular toxicity profiles that require consideration in research applications. caymanchem.com |

Interactions with Glutamate Receptors

As a derivative of the primary excitatory neurotransmitter glutamate, 5-Methyl DL-glutamate's biological activity is intrinsically linked to its interactions with glutamate receptors. These receptors are broadly categorized into two main superfamilies: the metabotropic glutamate receptors (mGluRs) and the ionotropic glutamate receptors (iGluRs). wikipedia.orgmdpi.com The former are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways, while the latter are ligand-gated ion channels that mediate fast excitatory neurotransmission. wikipedia.orgnih.govyoutube.com

Modulation of Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. pnas.orgmdpi.comopenmedicinalchemistryjournal.com Group I mGluRs (mGlu1 and mGlu5) are coupled to Gq/G11 proteins and activate phospholipase C, leading to subsequent downstream signaling cascades. mdpi.com Groups II (mGlu2, mGlu3) and III (mGlu4, mGlu6, mGlu7, mGlu8) are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase. mdpi.comopenmedicinalchemistryjournal.com

Group I mGluRs, consisting of mGlu1 and mGlu5, are predominantly located postsynaptically and play a crucial role in modulating synaptic plasticity. mdpi.comresearchgate.net They are implicated in various physiological processes, including learning and memory. researchgate.net Activation of Group I mGluRs can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, another key player in excitatory neurotransmission. wikipedia.orgmdpi.com This potentiation is often mediated through protein kinase C activation and subsequent increases in intracellular calcium. mdpi.com

Research has shown that specific allosteric modulators can target Group I mGluRs. For instance, compounds like FTIDC and CFMTI act as non-competitive antagonists for the mGlu1 receptor. openmedicinalchemistryjournal.com While the direct interaction of 5-Methyl DL-glutamate with these specific receptors is a subject of ongoing research, its structural similarity to glutamate suggests a potential for interaction.

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. acs.org These modulators can either enhance (Positive Allosteric Modulators or PAMs) or inhibit (Negative Allosteric Modulators or NAMs) the receptor's response to the orthosteric agonist. acs.org This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists.

Several allosteric modulators for mGlu5 have been developed. For example, 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-characterized mGlu5 NAM, while 5-methyl-6-(phenylethynyl)-pyridine (5-MPEP) acts as a neutral allosteric modulator. core.ac.uk The development of partial mGlu5 NAMs, such as M-5MPEP, which produce submaximal inhibition, represents a strategy to achieve therapeutic effects while potentially mitigating adverse effects associated with full inhibition. frontiersin.org The discovery of PAMs like 3,3'-difluorobenzaldazine (B1144149) (DFB) further expanded the toolkit for studying mGluR5 function. mdpi.com

Table 1: Examples of Allosteric Modulators for mGluRs

| Modulator Type | Compound | Target Receptor | Effect |

| Negative Allosteric Modulator (NAM) | MPEP | mGlu5 | Inhibition |

| Neutral Allosteric Modulator | 5-MPEP | mGlu5 | No intrinsic activity, can block other modulators |

| Partial Negative Allosteric Modulator | M-5MPEP | mGlu5 | Submaximal inhibition |

| Positive Allosteric Modulator (PAM) | DFB | mGlu5 | Potentiation |

| Non-competitive Antagonist | FTIDC | mGlu1 | Inhibition |

| Non-competitive Antagonist | CFMTI | mGlu1 | Inhibition |

Interactions with Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. mdpi.com They are subdivided into three main types based on their selective agonists: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. wikipedia.orgjst.go.jpmdpi.com

NMDA receptors are unique among iGluRs due to their voltage-dependent magnesium block and their high permeability to calcium ions. rupress.org Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. wikipedia.org These receptors play a critical role in synaptic plasticity, learning, and memory. wikipedia.org The functional properties of NMDA receptors are heavily influenced by their subunit composition, with the GluN2 subunits (A-D) being particularly important in determining receptor characteristics. rupress.org

The interaction between mGluRs and NMDA receptors is a key aspect of synaptic function. Group I mGluRs, particularly mGlu5, are physically and functionally coupled to NMDA receptors. mdpi.comfrontiersin.org Activation of mGlu5 can potentiate NMDA receptor currents, a process that can be modulated by allosteric modulators. mdpi.comfrontiersin.org Some compounds initially identified as mGluR-selective ligands have been found to have direct effects on NMDA receptors. For example, the Group I mGluR agonist (RS)-DHPG has been shown to inhibit NMDA-induced currents. pnas.org

AMPA receptors are responsible for the initial fast depolarization of the postsynaptic membrane during excitatory neurotransmission. wikipedia.orgnih.gov Like other iGluRs, AMPA receptors are tetrameric assemblies of different subunits (GluA1-4). nih.gov The subunit composition determines the receptor's functional properties, including its kinetics and ion permeability. youtube.com

The modulation of AMPA receptor function is a critical component of synaptic plasticity. Activation of Group I mGluRs can modulate the activity of AMPA receptors. nih.gov The distribution of AMPA receptor subunits varies across different brain regions and neuronal populations, contributing to the diversity of synaptic signaling. nih.gov For instance, in the neocortex and hippocampus, pyramidal neurons express both GluR1 and GluR2/3/4c immunoreactivities. nih.gov

Table 2: Subunit Composition and Function of Ionotropic Glutamate Receptors

| Receptor Type | Key Subunits | Primary Function | Key Characteristics |

| NMDA | GluN1, GluN2A-D | Synaptic plasticity, learning, memory | Voltage-dependent Mg2+ block, high Ca2+ permeability, requires co-agonist |

| AMPA | GluA1-4 | Fast excitatory neurotransmission | Rapid activation and deactivation kinetics |

Kainate Receptors

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that, along with AMPA and NMDA receptors, mediate the majority of fast excitatory synaptic transmission in the mammalian brain. mcgill.canih.gov These receptors are composed of different subunits (GluK1-5) that assemble into functional tetrameric channels. nih.gov While primarily activated by the neurotransmitter glutamate, KARs can also be modulated by other molecules. mcgill.canih.gov

The interaction of 5-Methyl DL-glutamate with kainate receptors is an area of interest in neuropharmacology. While the specific agonist for this receptor class is kainic acid, the structural similarities between glutamate and its analogs suggest potential interactions. mcgill.ca Research into the pharmacological profiles of different glutamate receptor subtypes indicates that the amino acid sequence identity between AMPA and KAR subunits is approximately 40%. mcgill.ca This similarity underscores the potential for cross-reactivity with various glutamate analogs. The function of kainate receptors is complex; they are located both presynaptically, where they regulate the release of glutamate and GABA, and postsynaptically, where they contribute to excitatory postsynaptic potentials. nih.govmdpi.com Their activation can lead to membrane depolarization and the initiation of intracellular signaling cascades. mdpi.com

Enzymatic Metabolism and Catabolism

The metabolic fate of 5-Methyl DL-glutamate is intricately linked to enzymes that process glutamate and related amino acids.

Participation in Gamma-Glutamyl Cycle Enzymes

The gamma-glutamyl cycle is a key pathway for glutathione synthesis and the transport of amino acids across cell membranes. One of the central enzymes in this cycle is gamma-glutamyl transpeptidase (GGT), which transfers the gamma-glutamyl moiety from donors like glutathione to acceptors. nih.gov Studies on substrate analogs have shown that modifications to the glutamate structure can significantly impact their interaction with gamma-glutamyl cycle enzymes. pnas.org For instance, while some methylated glutamate analogs show activity, others act as inhibitors. pnas.org The specificity of these enzymes is crucial for maintaining cellular homeostasis. pnas.org

Interaction with Glutamine Synthetase

Glutamine synthetase (GS) is a vital enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. nih.govnih.govmdpi.com This reaction is fundamental for ammonia detoxification and the regulation of neurotransmitter levels. nih.govnih.gov Research has demonstrated that mammalian GS can utilize methylamine in addition to ammonia, leading to the production of a methylated glutamine analog, N5-methylglutamine, from glutamate. nih.govnih.gov The inhibition of GS has been shown to decrease the circulating levels of both glutamine and N5-methylglutamine, highlighting the enzyme's role in their production. nih.gov This alternative activity of GS suggests a broader substrate specificity than previously understood and introduces a novel metabolic pathway for methylated compounds. nih.govnih.gov

| Metabolite | Effect of GS Inhibition | Reference |

|---|---|---|

| Glutamine | Decreased circulating levels | nih.gov |

| N5-methylglutamine | Decreased circulating levels | nih.govnih.gov |

Glutamate Dehydrogenase and Aminotransferase Reactions

Glutamate dehydrogenase (GDH) and various aminotransferases are key enzymes in glutamate metabolism, catalyzing the interconversion of glutamate and α-ketoglutarate. caldic.commdpi.comoup.com GDH facilitates a reversible reaction that can either lead to the synthesis or catabolism of glutamate, depending on the metabolic state of the cell. oup.com In the brain, the primary direction of the GDH reaction is towards glutamate catabolism. nih.gov Aminotransferases, on the other hand, transfer the amino group from glutamate to various α-keto acids, forming new amino acids and α-ketoglutarate. oup.com The interaction of 5-Methyl DL-glutamate with these enzymes has been studied in the context of substrate specificity. For example, α-methyl-DL-glutamate has been shown to have a low relative activity with γ-glutamyl-cysteine synthetase but acts as an inhibitor. pnas.org

| Compound | Enzyme | Interaction Type | Relative Activity (%) | Relative Inhibition (%) | Reference |

|---|---|---|---|---|---|

| α-Methyl-DL-glutamate | γ-Glutamyl-cysteine synthetase | Substrate/Inhibitor | 5.9 | 38 | pnas.org |

| β-Methyl-DL-glutamate | γ-Glutamyl-cysteine synthetase | Substrate/Inhibitor | 1.6 | 56 | pnas.org |

| γ-Methyl-DL-glutamate | γ-Glutamyl-cysteine synthetase | Substrate/Inhibitor | <0.5 | 95 | pnas.org |

Transport Mechanisms and Cellular Uptake

The transport of glutamate and its analogs across cellular and vesicular membranes is a tightly regulated process essential for normal neuronal function.

Inhibition of Synaptic Vesicle Glutamate Uptake

Glutamate is loaded into synaptic vesicles by a specific transporter in an ATP-dependent manner. umich.edu This process is crucial for storing glutamate before its release into the synaptic cleft. umich.edu Studies have investigated the effects of various glutamate analogs on this vesicular uptake. DL-α-methyl glutamate has been shown to significantly inhibit the uptake of L-glutamate into synaptic vesicles, suggesting it competes with glutamate for the transporter. umich.edu This inhibition indicates that modifications at the α-carbon of glutamate can affect its interaction with the vesicular glutamate transporter. umich.edu In contrast, analogs with modifications to the functional groups, such as N-methyl L-glutamate and γ-methyl L-glutamate, have no significant effect on vesicular uptake. umich.edu

Role of Excitatory Amino Acid Transporters (EAATs)

Excitatory Amino Acid Transporters are a family of five membrane-bound proteins (EAAT1 to EAAT5) that are critical for regulating the concentration of the neurotransmitter glutamate in the extracellular space. oatext.comwikipedia.org Their primary function is to remove glutamate from the synaptic cleft and surrounding areas into glial cells and neurons. nih.govnih.gov This rapid removal is essential for terminating the synaptic signal and for preventing glutamate from reaching excessive levels, which can lead to neuronal damage through a process known as excitotoxicity. wikipedia.orgnih.govnih.gov

The transport process is a form of secondary active transport, meaning it does not use ATP directly but relies on the electrochemical gradients of ions across the cell membrane. nih.gov Specifically, the uptake of one glutamate molecule is typically coupled to the co-transport of three sodium ions (Na+) and one proton (H+), along with the counter-transport of one potassium ion (K+). mdpi.comnih.gov This ion movement makes the transport process electrogenic. nih.gov

Various glutamate analogues are known to interact with EAATs as either substrates or inhibitors. For instance, compounds like DL-threo-β-benzyloxyaspartate (TBOA) are potent non-transportable inhibitors that block the transporter's function, while others like L-trans-pyrrolidine-2,4-dicarboxylate (PDC) are transportable inhibitors that are moved into the cell by the transporter itself. pnas.orgnih.gov

Specific data on how 5-Methyl DL-glutamate interacts with any of the five EAAT subtypes, whether it acts as a substrate or an inhibitor, and its binding affinity or inhibition constants (Kᵢ or IC₅₀ values) are not available in the current body of research.

Cellular Permeability

The ability of a molecule to pass through a cell membrane, known as cellular permeability, is a critical factor in its biological activity. For glutamate, cellular permeability under normal physiological conditions is very low. Glutamate is a charged molecule and cannot easily diffuse across the lipid bilayer of cell membranes or the blood-brain barrier. drugbank.com

Consequently, its movement into and out of cells is almost entirely dependent on specialized transporter proteins like the EAATs for uptake from the extracellular space and vesicular glutamate transporters (VGLUTs) for packaging into synaptic vesicles. oatext.comwikipedia.org The reliance on active transport is what allows cells to maintain a very low concentration of glutamate outside the cell (in the micromolar range) compared to a very high concentration inside the cell (in the millimolar range). mdpi.com

The permeability of glutamate analogues can vary significantly based on their chemical structure. Some synthetic derivatives are designed specifically to be more cell-permeable to facilitate research.

There is no specific research available that details the cellular permeability of 5-Methyl DL-glutamate, its transport kinetics, or whether it can passively diffuse across cell membranes to any significant degree.

Due to the absence of specific scientific findings for 5-Methyl DL-glutamate in the requested areas, a detailed article that adheres to the provided outline cannot be generated at this time.

Current Research Landscape and Knowledge Gaps

The current body of scientific literature is rich with studies on glutamate (B1630785) and its various receptors. researchgate.netnih.gov There is also significant research into specific glutamate analogs that have proven to be invaluable pharmacological tools, such as AMPA and NMDA. cpn.or.krku.dk

However, there is a noticeable knowledge gap specifically concerning 5-Methyl DL-glutamate. While its synthesis and basic chemical properties are known, detailed investigations into its specific biological activities are sparse. Key unanswered questions that represent the knowledge gaps include:

What is the precise binding affinity and activity of the D- and L-enantiomers of 5-methyl glutamate at the various glutamate receptor subtypes?

How does 5-Methyl DL-glutamate interact with glutamate transporters, which are responsible for clearing glutamate from the synapse?

What are the metabolic fates of 5-Methyl DL-glutamate within biological systems?

Does this compound cross the blood-brain barrier?

Closing these knowledge gaps through targeted research is essential to fully understand the potential role of 5-Methyl DL-glutamate and other related derivatives. nih.gov Such studies would clarify whether it is a biologically active modulator of the glutamatergic system or a relatively inert derivative, thereby defining its place within the broader field of neuroscience research.

Analytical Techniques for the Characterization and Quantification of 5 Methyl Dl Glutamate

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of 5-Methyl DL-glutamate from various samples. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and whether the goal is purely analytical or also preparative.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of amino acids and their derivatives, including 5-Methyl DL-glutamate. akjournals.com Due to the polar nature and lack of a strong chromophore in many amino acids, their detection via standard UV-Vis detectors can be challenging, often necessitating derivatization. akjournals.comacs.org

One established HPLC method involves pre-column derivatization with a chiral reagent, N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2). This approach allows for the separation of diastereomers on a reversed-phase column and offers high sensitivity, with detection limits in the picomole range. nih.govnih.gov The use of such chiral derivatizing agents is particularly important for resolving the D- and L-enantiomers of N-methylated amino acids. nih.gov

For underivatized analysis, reversed-phase HPLC can be employed. A common method for (5)-Methyl L-glutamate uses a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1). sielc.com The mobile phase typically consists of an aqueous component, an organic modifier like acetonitrile (B52724) (MeCN), and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Table 1: HPLC Methods for N-Methyl-Glutamate Analysis

| Method | Column | Mobile Phase | Derivatization | Detection | Reference |

|---|---|---|---|---|---|

| Chiral Separation | ODS-Hypersil (Reversed Phase) | Gradient of TFA/water and TFA/MeCN | N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | UV (340 nm) | nih.govnih.gov |

This derivatization method is reliable and fast, with a typical HPLC run time of less than 40 minutes, and it effectively separates N-methyl-D-glutamate from other amino acids without requiring prior removal of primary amino acids. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the highly sensitive and specific quantification of amino acids and their metabolites. universite-paris-saclay.fr This technique combines the separation power of HPLC with the precise mass analysis of a triple quadrupole mass spectrometer, allowing for analyte identification based on retention time, molecular weight, and characteristic fragmentation patterns. universite-paris-saclay.fr

LC-MS/MS methods are frequently used for multi-analyte detection in various biological matrices like plasma and brain microdialysates. universite-paris-saclay.frnih.gov For the analysis of polar compounds like glutamate (B1630785) derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice. universite-paris-saclay.fr Detection is typically performed in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. universite-paris-saclay.frnih.gov

A significant consideration in the LC-MS/MS analysis of glutamine and glutamate derivatives is the potential for in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. acs.org Method development must therefore carefully optimize ion source conditions, such as fragmentor voltage, to minimize this artifact. acs.org The use of stable isotope-labeled internal standards is crucial for correcting such matrix effects and in-source conversions, ensuring accurate and reliable results. acs.org

Table 2: Representative LC-MS/MS Parameters for Glutamate Derivative Analysis

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| Chromatography | HILIC or Reversed Phase (e.g., C18) | Separation of polar analytes | universite-paris-saclay.frnih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions | universite-paris-saclay.fr |

| Detection | Triple Quadrupole Mass Spectrometer | High selectivity and sensitivity | universite-paris-saclay.frnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Specific detection of precursor/product ion pairs | nih.govnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, but its application to amino acids like 5-Methyl DL-glutamate is limited by their low volatility and high polarity. akjournals.com To overcome this, amino acids must be chemically modified into more volatile and thermally stable derivatives prior to GC analysis. mdpi.com

Common derivatization strategies involve a two-step process. First, the carboxylic acid groups are esterified, for example, by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst. nih.gov Second, the amino groups are acylated using reagents like pentafluoropropionic (PFP) anhydride (B1165640) or silylated with agents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). mdpi.comnih.govresearchgate.net The resulting derivatives, for instance, methyl ester-pentafluoropropionic (Me-PFP) or tertiary-butyldimethylsilyl derivatives, are sufficiently volatile for GC separation and analysis by mass spectrometry (GC-MS). mdpi.comnih.gov

Quantitative analysis is typically performed in the selected-ion monitoring (SIM) mode, which enhances sensitivity and specificity. nih.gov While the derivatization steps add complexity to the workflow, GC-MS offers excellent chromatographic resolution and is a valuable tool for specific applications, such as metabolic studies involving stable isotopes. nih.govnih.gov

Spectroscopic Approaches

Spectroscopic methods provide profound insights into the molecular structure and conformation of 5-Methyl DL-glutamate. Techniques like Infrared and Nuclear Magnetic Resonance spectroscopy are fundamental for its structural elucidation and for studying its behavior in different environments.

Infrared Spectroscopy for Molecular Conformations

Infrared (IR) spectroscopy is a valuable technique for probing the functional groups and conformational characteristics of molecules. For 5-Methyl DL-glutamate, IR spectroscopy can confirm the presence of key functional groups and provide information about the molecule's solid-state structure. smolecule.com

The IR spectrum of N-Methyl-DL-glutamic acid displays characteristic absorption bands that are indicative of its zwitterionic form in the solid state. smolecule.com Specific bands in the spectrum can be assigned to the vibrational modes of different parts of the molecule. For instance, a diagnostic absorption band for the N-methyl substituent is observed in the 2820–2760 cm⁻¹ region. smolecule.com The carboxyl groups also give rise to typical carbonyl stretching frequencies, with the carboxylate anion (–COO⁻) showing characteristic antisymmetric and symmetric stretching modes. smolecule.comresearchgate.net Studies on poly(γ-methyl-DL-glutamate) have utilized polarized infrared spectroscopy to investigate the secondary structure and molecular conformations, such as α-helical or β-sheet structures, adopted by the polymer chains. oup.comresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for Methyl Glutamate Derivatives

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| 2820-2760 | N-CH₃ stretch | Identification of the N-methyl group | smolecule.com |

| 1860, 1790 | C=O stretch | Carbonyls in N-carboxyanhydride derivative | researchgate.net |

| ~1710 | C=O stretch | Carboxylic acid group | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. ethernet.edu.et Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in 5-Methyl DL-glutamate. smolecule.comspringernature.com

In the ¹H NMR spectrum, the N-methyl group provides a clear and distinctive singlet peak, which is a key identifier for the methylation on the amino group. smolecule.com The other protons in the molecule, such as those on the α-carbon and the glutamyl side chain, appear as multiplets (triplets, quartets, etc.) with chemical shifts and coupling patterns that are characteristic of the molecule's structure. mdpi.comresearchgate.net The high concentration of glutamate and its derivatives in certain biological tissues, such as the brain, makes them accessible to in vivo NMR techniques like Magnetic Resonance Spectroscopy (MRS), which can be used to study their metabolism and distribution non-invasively. springernature.comnih.gov

Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. mdpi.com NMR has also been employed to study the conformation of poly(γ-DL-glutamic acid) in aqueous solution as a function of pH. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Methyl DL-glutamate |

| Acetonitrile |

| Formic acid |

| Glutamic acid |

| Glutamine |

| N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide |

| N-methyl-D-glutamate |

| N-methyl-N-trimethylsilyltrifluoroacetamide |

| Pentafluoropropionic anhydride |

| Phosphoric acid |

| Pyroglutamic acid |

Electrochemical and Biosensor Methods

The detection of glutamate and its derivatives like 5-Methyl DL-glutamate presents a challenge for direct electrochemical analysis as these molecules are not inherently electroactive. nsf.gov Consequently, much of the development in this area has focused on indirect detection methods, primarily through the use of highly specific enzymatic biosensors and innovative synthetic receptors. nsf.govresearchgate.net

Enzymatic biosensors for glutamate typically rely on the enzyme L-glutamate oxidase (GluOx). tandfonline.commdpi.com This enzyme catalyzes the oxidation of L-glutamate to α-ketoglutarate, producing hydrogen peroxide (H₂O₂) as a byproduct. tandfonline.commdpi.com The H₂O₂ is an electroactive species that can be readily detected at an electrode surface, typically made of platinum, via an amperometric signal. mdpi.com The resulting current is directly proportional to the concentration of glutamate in the sample. nih.gov While highly specific for the L-enantiomer, the applicability of this method to 5-Methyl L-glutamate would depend on the substrate specificity of GluOx towards this methylated form.

Recent advancements have led to the development of microbiosensors suitable for in vivo monitoring of brain glutamate levels. researchgate.net These miniaturized sensors are essential for studying the real-time dynamics of neurotransmitters in the extracellular fluid of the brain. researchgate.net Techniques such as fast-scan cyclic voltammetry (FSCV) have been adapted for enzyme-based sensors to achieve rapid and sensitive measurements. acs.org For instance, FSCV can be used with carbon-fiber microelectrodes coated with glutamate oxidase to detect enzymatically generated H₂O₂. acs.org Such a system has demonstrated a linear response to glutamate in the micromolar to millimolar range. acs.org

To overcome the limitations of enzyme stability, researchers are also exploring enzyme-free approaches. One promising strategy involves the use of synthetic receptors, such as stimuli-responsive polymers. nsf.gov A biosensing platform has been developed using a polymer templated with a target molecule, in this case, N-methyl-L-glutamic acid, to create specific affinity. nsf.gov Redox-active molecules attached to the polymer backbone provide the electrochemical signal, which changes upon binding of the target analyte. nsf.gov This approach offers a pathway for the direct and selective electrochemical detection of N-methylated glutamate derivatives.

The table below summarizes key performance characteristics of various electrochemical biosensors developed for glutamate, which could serve as a basis for the development of sensors for 5-Methyl DL-glutamate.

| Biosensor Type | Detection Principle | Linear Range | Limit of Detection (LOD) | Key Features | Reference |

| Amperometric GluOx Biosensor | Enzymatic oxidation of L-glutamate producing H₂O₂ | 1.0 × 10⁻⁹ - 5.0 × 10⁻⁵ M | 5.0 × 10⁻⁹ M | Immobilized L-GlOx on a polypyrrole-polyvinylsulphonate film. | tandfonline.com |

| FSCV-based Microbiosensor | Fast-scan cyclic voltammetry of enzymatically produced H₂O₂ | 25 µM - 1 mM | Not specified | Carbon-fiber microelectrode, allows for real-time detection. | acs.org |

| Microclinical Analyzer (μCA) | Immobilized glutamate oxidase on a screen-printed electrode | 11 µM - 1 mM | 11 µM | High stability and suitability for physiological to pathophysiological concentrations. | dustyrosemiller.com |

| Stimuli-Responsive Polymer Sensor | Synthetic receptor with redox-active label | Not specified | Not specified | Designed for N-methyl-L-glutamic acid, enzyme-free. | nsf.gov |

Pharmacokinetic Study Methodologies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound like 5-Methyl DL-glutamate. These studies are fundamental in determining its biological fate and persistence in the body. While specific PK data for 5-Methyl DL-glutamate is not widely published, the methodologies employed for structurally related compounds, particularly glutamate and its other derivatives, provide a clear framework.

A comprehensive pharmacokinetic study typically begins with the administration of the compound to animal models, followed by the collection of biological samples (e.g., blood, plasma, urine, and cerebrospinal fluid) at various time points. nih.govinchem.org For compounds that are difficult to distinguish from endogenous molecules, radiolabeling, for instance with Carbon-14 (¹⁴C), is a common technique. nih.gov

One detailed study on DL-N5-Methyltetrahydrohomofolate (MTHHF), a compound containing an L-glutamate moiety, illustrates the typical methodology. nih.gov In this study, patients received an intravenous infusion of ¹⁴C-labeled MTHHF. nih.gov Plasma concentrations were measured over time using radiochemical and chromatographic techniques. nih.gov The data revealed a triexponential elimination pattern, characterized by three distinct half-lives: an initial rapid phase, an intermediate phase, and a long terminal phase, suggesting complex distribution and elimination processes. nih.gov Key pharmacokinetic parameters such as the apparent volume of distribution, total clearance, and the extent of plasma protein binding were also determined. nih.gov Furthermore, the study assessed the penetration of the compound into the cerebrospinal fluid, a critical factor for neurologically active agents. nih.gov

In addition to traditional ADME studies, advanced in vivo imaging techniques can provide valuable insights into the distribution and target engagement of glutamate-related compounds. Positron Emission Tomography (PET) using specific radiotracers allows for the non-invasive visualization and quantification of receptors in the brain. d-nb.infonih.gov For example, [¹¹C]ABP688 is a PET tracer with high selectivity for the metabotropic glutamate receptor 5 (mGluR5). d-nb.infonih.gov Studies using this tracer can reveal the in vivo distribution of these receptors and how they might be affected by the administration of a compound like 5-Methyl DL-glutamate. d-nb.info

Microdialysis is another powerful in vivo technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. jneurosci.org This method can be employed to monitor changes in glutamate levels following the administration of 5-Methyl DL-glutamate, providing direct evidence of its effects on glutamatergic neurotransmission. jneurosci.org

The table below outlines the methodologies used in pharmacokinetic and in vivo studies of glutamate-related compounds.

| Methodology | Purpose | Typical Measurements | Example Compound(s) | Reference |

| Radiolabeling (e.g., ¹⁴C) | Tracing the compound in the body to determine ADME properties. | Plasma concentration over time, excretion in urine and feces, tissue distribution. | DL-N5-Methyltetrahydrohomofolate | nih.gov |

| Chromatographic Analysis (HPLC) | Quantifying the compound and its metabolites in biological fluids. | Peak plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC). | Glutamate, (5)-Methyl L-glutamate | inchem.org |

| Positron Emission Tomography (PET) | In vivo imaging of receptor distribution and occupancy. | Binding potential (BP), receptor availability. | mGluR5 antagonists (using [¹¹C]ABP688 tracer) | d-nb.infonih.gov |

| Microdialysis | Measuring extracellular concentrations of neurochemicals in the brain. | Basal and stimulated levels of glutamate and other neurotransmitters. | Ethanol (to study effects on glutamate release) | jneurosci.org |

Computational and Theoretical Studies on 5 Methyl Dl Glutamate

Molecular Dynamics Simulations of Receptor Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of neuropharmacology, MD simulations are instrumental in exploring how ligands like glutamate (B1630785) and its analogs, including 5-Methyl DL-glutamate, bind to and interact with their receptors. These simulations provide a dynamic view of the binding process, revealing conformational changes, key intermolecular interactions, and the energetic landscape of the ligand-receptor complex.

Detailed Research Findings:

For metabotropic glutamate receptor 5 (mGluR5), MD simulations have been used to understand the binding mechanisms of allosteric modulators. nih.govfrontiersin.org These studies help identify the key amino acid residues within the receptor's transmembrane domain that are crucial for ligand binding and modulation. nih.gov By calculating the binding free energies and the contribution of each residue, researchers can pinpoint critical interactions that stabilize the ligand in its binding site. nih.gov This information is vital for understanding how different chemical scaffolds can interact with a common allosteric site to produce a range of effects, from positive to negative modulation. acs.org

Table 6.1: Key Residues in Glutamate Receptor Binding Identified by MD Simulations This table summarizes key amino acid residues identified in computational studies as being important for the binding of ligands to glutamate receptors.

| Receptor Subtype | Ligand Type | Key Interacting Residues | Simulation Finding | Reference |

|---|---|---|---|---|

| AMPA Receptor | Agonist (Glutamate) | R660, R661, K660, R453 | Form metastable binding sites, lowering the free energy barrier for ligand entry. | nih.gov |

| mGluR5 | Negative Allosteric Modulators (NAMs) | P654, Y658, T780, W784, S808, A809 | Shared interaction points for multiple clinically important NAMs. | nih.govacs.org |

| mGluR5 | Allosteric Modulators | Tyr659, Ile751, Ser809 | Interactions between these residues act as micro-switches in receptor activation. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. acs.orgjocpr.com By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.gov This is particularly useful in drug discovery for screening large virtual libraries of chemicals to identify promising candidates for synthesis and testing. jocpr.comnih.gov

Detailed Research Findings:

QSAR models have been successfully developed for modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). acs.orgnih.gov In one such study, data from a high-throughput screening of approximately 144,475 compounds was used to train an artificial neural network (ANN). nih.gov The model was built to predict the potency (EC₅₀ values) of compounds as positive allosteric modulators (PAMs) of mGluR5 based on their chemical descriptors. nih.gov

This QSAR model was then used to perform a virtual screen of a commercial library of around 450,000 compounds. nih.gov Based on the model's predictions, 824 compounds were selected for experimental testing. The results showed a significant enrichment of active compounds compared to the original untargeted screen. Of the tested compounds, 28.2% showed activity at mGluR5, including 177 pure potentiators. nih.gov This represents a high enrichment factor, demonstrating the predictive power of the QSAR model in identifying novel chemotypes for mGluR5 modulation. nih.gov Another approach, proteochemometric modeling (PCM), extends QSAR by incorporating information from multiple related protein targets and their ligands into a single model, which has been used to successfully identify modulators for the mGlu7 receptor. nih.gov

Table 6.2: Results of a QSAR-Based Virtual Screen for mGluR5 Modulators This table presents the outcomes of a virtual screening campaign guided by a QSAR model designed to identify positive allosteric modulators of the mGluR5 receptor. nih.gov

| Parameter | Description | Value |

|---|---|---|

| Initial HTS Library | Number of compounds in the initial high-throughput screen. | 144,475 |

| Initial HTS Hit Rate | Percentage of active modulators found in the initial screen. | 0.94% |

| Virtual Library Size | Number of compounds screened by the QSAR model. | ~450,000 |

| Compounds Selected for Testing | Number of compounds purchased for biological assay based on QSAR prediction. | 824 |

| Confirmed Active Compounds | Total number of compounds showing mGluR5 modulation activity. | 232 (28.2%) |

| - Pure Potentiators | Subset of active compounds that were pure PAMs. | 177 |

| - Partial Agonists | Subset of active compounds that also showed some agonist activity. | 55 |

| Enrichment Factor (Overall) | The increase in hit rate achieved by the virtual screen over the HTS. | ~30 |

| Enrichment Factor (Pure PAMs) | The increase in hit rate for pure potentiators. | ~23 |

Investigations of Reaction Mechanisms and Energetics

Computational chemistry provides essential tools for investigating the mechanisms and energetics of chemical reactions, including those involved in the synthesis and metabolism of neurotransmitters like glutamate. These studies can calculate transition states, reaction energy profiles, and the influence of catalysts, such as enzymes.

Detailed Research Findings:

The primary metabolic pathway for producing the neurotransmitter glutamate in the brain involves the conversion of glutamine. nih.govmdpi.com This reaction is catalyzed by the mitochondrial enzyme phosphate-activated glutaminase (B10826351) (PAG), which hydrolytically deamidates glutamine to yield glutamate and ammonia (B1221849). nih.govmdpi.com Another key enzyme is glutamate dehydrogenase (GDH), which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, linking glutamate metabolism directly to the tricarboxylic acid (TCA) cycle and cellular energy production. nih.govmednexus.org

Computational studies on the energetics of glutamate binding to receptors complement MD simulations. nih.gov By using methods like umbrella sampling along a defined reaction coordinate (the binding pathway), the potential of mean force (PMF) profile can be calculated. nih.gov This profile reveals the free energy changes as the ligand moves from the solvent into the binding site, highlighting energy barriers and stable intermediate states. These calculations have shown that interactions with residues outside the orthosteric binding site can create local energy minima, effectively guiding the ligand into the pocket and lowering the activation energy of binding. nih.gov

Table 6.3: Key Enzymes and Reactions in Glutamate Metabolism This table outlines the principal enzymatic reactions involved in the synthesis and degradation of glutamate within the central nervous system. nih.govmednexus.orgnih.gov

| Enzyme | Abbreviation | Reaction | Substrate(s) | Product(s) | Cellular Location | Function |

|---|---|---|---|---|---|---|

| Phosphate-Activated Glutaminase | PAG | Deamidation | Glutamine | Glutamate, Ammonia | Mitochondria | Primary synthesis of neurotransmitter glutamate. |

| Glutamate Dehydrogenase | GDH | Reductive Amination / Oxidative Deamination | α-Ketoglutarate, Ammonia / Glutamate | Glutamate / α-Ketoglutarate, Ammonia | Mitochondria | Links glutamate metabolism with the TCA cycle. |

| Glutamine Synthetase | GS | Amidation | Glutamate, Ammonia, ATP | Glutamine, ADP, Phosphate | Astrocytes (primarily) | Glutamate clearance and glutamine synthesis. |

| Aspartate Aminotransferase | AAT | Transamination | Glutamate, Oxaloacetate | α-Ketoglutarate, Aspartate | Cytosol, Mitochondria | Interconversion of amino acids and α-keto acids. |

| Vesicular Glutamate Transporter | VGLUT | Transport | Glutamate | Vesicular Glutamate | Synaptic Vesicles | Packages glutamate into vesicles for release. |

Electrodiffusion Models in Neurochemical Systems

Electrodiffusion models are theoretical frameworks that describe how the concentration and spatial distribution of ions and charged molecules, like glutamate, change over time under the influence of electrical fields and concentration gradients. These models are particularly relevant for understanding phenomena that involve large-scale ion fluxes in the brain, such as cortical spreading depression (SD), a wave of near-complete neuronal depolarization associated with migraines and other brain pathologies. plos.orgnih.gov

Detailed Research Findings:

Computational studies have utilized multidomain electrodiffusion models to investigate the role of glutamate and N-methyl-D-aspartate (NMDA) receptors in the propagation of SD. plos.orgupenn.edu These models treat brain tissue as multiple interacting compartments (e.g., neuronal, glial, and extracellular spaces) and simulate the movement of key ions (Na⁺, K⁺, Cl⁻) and glutamate. plos.orgnih.gov

Simulations using these models suggest that SD propagation can be driven by two distinct but overlapping mechanisms. nih.govupenn.edu One mode is primarily dependent on the diffusion of extracellular potassium (K⁺) and the activation of persistent sodium channels. The other mode is driven by the diffusion of extracellular glutamate and the subsequent activation of NMDA receptors, which are gated by both glutamate and voltage. plos.orgupenn.edu The glutamate-driven mechanism is strongly influenced by changes in cellular volume and tends to result in a slower, longer-lasting SD wave compared to the potassium-driven mode. plos.org These models have successfully reproduced key experimental observations, such as the characteristic "inverted saddle" shape of the extracellular voltage signal during SD. plos.orgnih.gov

Table 6.4: Comparison of Spreading Depression Propagation Modes in Electrodiffusion Models This table compares the two primary mechanisms of cortical spreading depression (SD) propagation as identified through computational electrodiffusion modeling. plos.orgnih.govupenn.edu

| Feature | Na⁺/K⁺ Diffusion-Driven Mode | Glutamate/NMDAR-Driven Mode |

|---|---|---|

| Primary Driving Ion | Potassium (K⁺) | Not primary; secondary role |

| Primary Neurotransmitter | Not primary | Glutamate |

| Key Channel/Receptor | Persistent Sodium (Na⁺) Channels | NMDA Receptors |

| Propagation Speed | Faster | Slower |

| Wave Duration | Shorter | Longer |

| Dependence on Volume Changes | Less sensitive | Strongly influenced |

| Pharmacological Suppression | Suppressed by Na⁺ channel blockers | Suppressed by NMDAR antagonists |

Q & A

Q. How should contradictory results in glutamate receptor binding assays be reported?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.